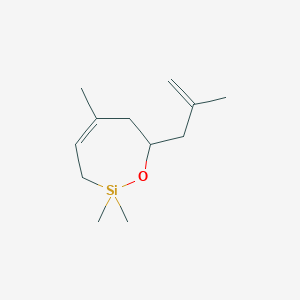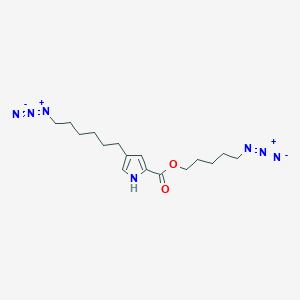![molecular formula C13H16N2O B12610372 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- CAS No. 651314-70-4](/img/structure/B12610372.png)
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[322]nonane, 7-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing a nitrogen atom The specific structure of 1-Azabicyclo[32
準備方法
The synthesis of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the isoxazole ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological conditions.
Industry: Its chemical properties make it suitable for use in the production of specialty chemicals and materials with specific functionalities
作用機序
The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and ethynyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic processes .
類似化合物との比較
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- can be compared to other azabicyclo compounds, such as:
2-Azabicyclo[3.2.2]nonane: Similar in structure but with different functional groups, leading to variations in chemical reactivity and applications.
3-Azabicyclo[3.2.2]nonane: Another related compound with distinct properties due to differences in the bicyclic core and substituents.
The uniqueness of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- lies in its specific combination of the azabicyclo core with the isoxazole ring and ethynyl group, which imparts unique chemical and biological properties .
特性
CAS番号 |
651314-70-4 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
5-[2-(1-azabicyclo[3.2.2]nonan-7-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1-2-11-6-9-15(8-1)12(10-11)3-4-13-5-7-14-16-13/h5,7,11-12H,1-2,6,8-10H2 |
InChIキー |
SOKIIFIXFXUEGN-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCN(C1)C(C2)C#CC3=CC=NO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


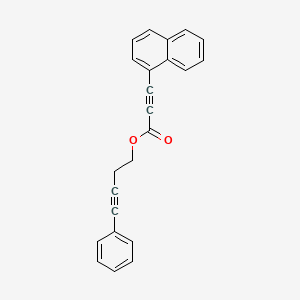

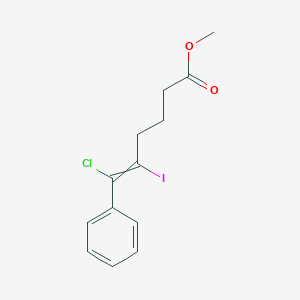
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
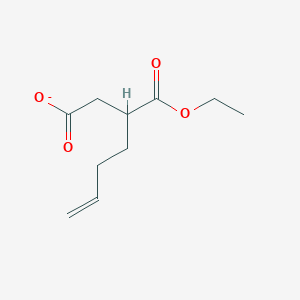
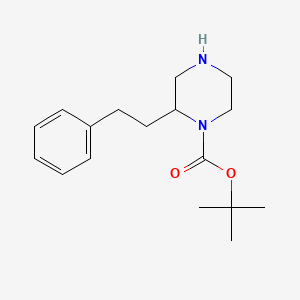
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
